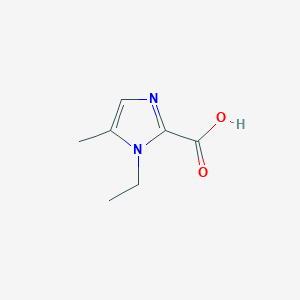

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid

Vue d'ensemble

Description

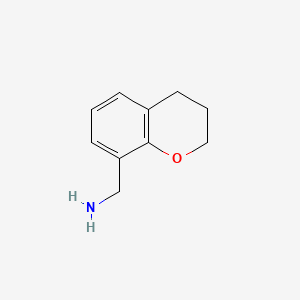

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis of imidazole derivatives often involves the formation of one or more of the heterocycle’s core bonds . For instance, Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid consists of a five-membered imidazole ring substituted with an ethyl group, a methyl group, and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, depending on the nature of their substituents . For example, they can undergo reactions involving the formation of new bonds to the imidazole ring . The specific reactions that 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid include a predicted boiling point of 345.7±35.0 °C, a predicted density of 1.23±0.1 g/cm3, and a predicted pKa of 1.20±0.10 .Applications De Recherche Scientifique

Structural Analysis and Molecular Networks

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid, as a derivative of imidazole, plays a significant role in structural chemistry and molecular interactions. The study by Wu, Liu, and Ng (2005) on a related compound, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, demonstrates the potential for such compounds to form three-dimensional hydrogen-bonded networks, indicative of the structural versatility and potential binding capabilities of imidazole derivatives [Wu, Liu, & Ng, 2005].

Drug Synthesis and Molecular Design

The application of imidazole derivatives in drug synthesis is highlighted by Salar et al. (2017), who synthesized a range of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives for biological studies. These compounds exhibited significant β-glucuronidase inhibitory activity, suggesting the relevance of 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid and its derivatives in the design of enzyme inhibitors and potential therapeutic agents [Salar et al., 2017].

Chemical Synthesis and Reactivity

Jasiński et al. (2008) explored the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters, showcasing the chemical versatility and reactivity of imidazole derivatives. This work provides insight into how 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid could be utilized in various chemical synthesis pathways, including the generation of optically active compounds [Jasiński et al., 2008].

Coordination Chemistry and Material Science

Banerjee et al. (2013) discussed the synthesis, structure, and properties of copper(II) complexes with imidazole derivatives, including ethylated forms similar to 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid. This study exemplifies the application of such compounds in coordination chemistry and the development of materials with specific magnetic and electronic properties [Banerjee et al., 2013].

Orientations Futures

Imidazole derivatives are being increasingly recognized for their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on exploring new synthetic routes and applications for 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid and related compounds.

Propriétés

IUPAC Name |

1-ethyl-5-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5(2)4-8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNZVAFPGKKGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)

![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)

![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)

![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)

![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)

![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)